1-(3-Bromopropyl)pyrrolidine
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Overview
Description
1-(3-Bromopropyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a bromopropyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)pyrrolidine can be synthesized through the reaction of pyrrolidine with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding propylpyrrolidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include azidopropylpyrrolidine, thiocyanatopropylpyrrolidine, and methoxypropylpyrrolidine.
Oxidation: Products include N-oxide derivatives.
Reduction: The major product is propylpyrrolidine.
Scientific Research Applications
1-(3-Bromopropyl)pyrrolidine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)pyrrolidine involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The pyrrolidine ring provides a stable scaffold for various chemical modifications, enabling the compound to interact with different molecular targets and pathways.
Comparison with Similar Compounds
- 1-(3-Chloropropyl)pyrrolidine
- 1-(3-Iodopropyl)pyrrolidine
- 1-(3-Fluoropropyl)pyrrolidine
Comparison: 1-(3-Bromopropyl)pyrrolidine is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This reactivity balance makes it a versatile intermediate in organic synthesis. Compared to its fluorinated counterpart, the bromine atom provides different electronic and steric effects, influencing the compound’s reactivity and interactions.
Properties
IUPAC Name |
1-(3-bromopropyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFMOLCQITNEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515922 |
Source
|
Record name | 1-(3-Bromopropyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113385-33-4 |
Source
|
Record name | 1-(3-Bromopropyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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